molecular formula C22H27N3O3S B2705872 1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine CAS No. 1189906-98-6

1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine

Cat. No.: B2705872
CAS No.: 1189906-98-6
M. Wt: 413.54
InChI Key: WZRBEJWNQZHQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine” is a chemical compound that has been used in various scientific research areas due to its unique properties. It has been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a piperazine ring, and a phenylsulfonyl group attached to a pyridine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the functional groups present in its structure. For example, the Suzuki–Miyaura coupling mentioned earlier involves the transmetalation of organoboron reagents .

Scientific Research Applications

1. Therapeutic Applications in Oncology

A study explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. This research focused on designing novel analogues with reduced lipophilic character, aiming at therapeutic and diagnostic applications in oncology (Abate et al., 2011).

2. Anticancer Activity

Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were evaluated for their anticancer activity. This study presented the synthesis of various derivatives and their promising anticancer properties against different cancer cell lines, showcasing the potential of such compounds in cancer therapy (Kumar et al., 2013).

3. Estrogen Receptor Binding Affinity

Research on pyrimidine-piperazine-chromene and -quinoline conjugates revealed significant findings related to estrogen receptor binding affinity and molecular docking. These compounds, synthesized through multi-component one-pot synthesis, showed better anti-proliferative activities compared to curcumin in certain cancer cell lines, suggesting their potential in cancer treatment through targeting estrogen receptors (Parveen et al., 2017).

4. Anti-inflammatory and Anticancer Activities

A study on heterocyclic compounds derived from 2,6-dioxopiperazine derivatives demonstrated their anti-inflammatory and in vitro anticancer activities. This research highlights the synthesis of new compounds with significant biological activities, indicating the versatility of piperazine derivatives in drug development for various diseases (Kumar et al., 2014).

5. Drug Delivery Systems

Research into the drug delivery of lipophilic pyrenyl derivatives by encapsulation in a water-soluble metalla-cage presents an innovative approach to increase the bioavailability and effectiveness of hydrophobic drugs. This study exemplifies the application of piperazine derivatives in developing sophisticated drug delivery mechanisms (Mattsson et al., 2010).

Future Directions

The future directions for the use of this compound could involve further exploration of its potential as an anti-tubercular agent . Additionally, its unique structure makes it a valuable tool in various areas of scientific research.

Properties

IUPAC Name

[6-(benzenesulfonyl)pyridin-3-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h2,5-6,9-12,17,19H,1,3-4,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBEJWNQZHQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.